(1R,5R,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride
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Overview
Description
(1R,5R,6S)-6-(trifluoromethyl)-2-azabicyclo[310]hexane hydrochloride is a synthetic compound known for its unique bicyclic structure and the presence of a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5R,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride typically involves the following steps:
Formation of the bicyclic structure: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents under specific conditions to ensure the selective introduction of the trifluoromethyl group.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt, usually by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(1R,5R,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or amines.
Scientific Research Applications
Chemistry
In chemistry, (1R,5R,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable in the development of new synthetic methodologies.
Biology
In biology, this compound is studied for its potential biological activity. Researchers investigate its interactions with various biological targets to understand its potential as a therapeutic agent.
Medicine
In medicine, this compound is explored for its potential use in drug development. Its unique structure may offer advantages in terms of selectivity and potency against specific biological targets.
Industry
In industry, this compound may be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties can enhance the performance of industrial processes.
Mechanism of Action
The mechanism of action of (1R,5R,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(1R,5R,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane: The free base form of the compound.
(1R,5R,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane acetate: An ester derivative.
Uniqueness
(1R,5R,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride is unique due to its trifluoromethyl group, which can enhance its lipophilicity and metabolic stability. This makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C6H9ClF3N |
---|---|
Molecular Weight |
187.59 g/mol |
IUPAC Name |
(1R,5R,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane;hydrochloride |
InChI |
InChI=1S/C6H8F3N.ClH/c7-6(8,9)4-3-1-2-10-5(3)4;/h3-5,10H,1-2H2;1H/t3-,4+,5-;/m1./s1 |
InChI Key |
COMBNBLVOLGGQN-YMDUGQBDSA-N |
Isomeric SMILES |
C1CN[C@@H]2[C@H]1[C@@H]2C(F)(F)F.Cl |
Canonical SMILES |
C1CNC2C1C2C(F)(F)F.Cl |
Origin of Product |
United States |
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